molecular formula C23H20ClN3O5S B2717336 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1031574-80-7

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2717336
CAS RN: 1031574-80-7
M. Wt: 485.94
InChI Key: AKMMFYZWVIVEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O5S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity Evaluation

Research on benzothiazole derivatives has shown their potential in antitumor activity. For instance, Yurttaş et al. (2015) synthesized benzothiazole-phenylacetamide derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests that structurally related compounds like 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide could also have potential applications in cancer research and therapy.

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, which were found to have good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020). This indicates that related compounds may be researched for renewable energy applications and as ligands in biological systems.

Antioxidant Studies

Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and found them to possess moderate to significant radical scavenging activity (Ahmad et al., 2012). This suggests the potential of similar compounds in developing new antioxidants.

pKa Determination

Research by Duran and Canbaz (2013) on the pKa determination of newly synthesized benzothiazole acetamide derivatives provides insight into the physicochemical properties that influence drug design and pharmacokinetics (Duran & Canbaz, 2013). Understanding such properties is crucial for the application of similar compounds in medicinal chemistry.

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5S/c1-31-17-9-10-20(32-2)19(13-17)25-22(28)14-27-26-23(15-6-4-3-5-7-15)18-12-16(24)8-11-21(18)33(27,29)30/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMMFYZWVIVEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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